molecular formula C21H24N2O5 B2588675 N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide CAS No. 850905-22-5

N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide

Cat. No.: B2588675
CAS No.: 850905-22-5
M. Wt: 384.432
InChI Key: UBCWJEVHPJNEGM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group and a tetrahydroisoquinolinyloxy moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-23-11-10-15-16(21(23)25)6-5-7-18(15)28-13-20(24)22-17-9-8-14(26-2)12-19(17)27-3/h5-9,12H,4,10-11,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCWJEVHPJNEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a dimethoxyphenyl group and a tetrahydroisoquinoline derivative, which are known for their diverse biological activities.
  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 358.43 g/mol
PropertyValue
Molecular FormulaC20H26N2O4
Molecular Weight358.43 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage related to various diseases.
  • Neuroprotective Effects : Research indicates that the tetrahydroisoquinoline moiety may contribute to neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was used to assess the inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Study on Antioxidant Activity :
    • Objective : Assess the antioxidant capacity using DPPH radical scavenging assay.
    • Results : The compound demonstrated a dose-dependent scavenging effect, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
  • Neuroprotective Study :
    • Objective : Investigate the neuroprotective effects in a model of oxidative stress-induced neuronal damage.
    • Results : Treatment with the compound significantly reduced neuronal cell death and inflammation markers, highlighting its potential for neurodegenerative disease intervention.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AntioxidantScavenging of DPPH radicals
NeuroprotectiveReduced neuronal cell death in oxidative stress models

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide exhibit anticonvulsant properties. For instance, studies on structurally related compounds have demonstrated efficacy in animal seizure models. These compounds often target voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects. The tetrahydroisoquinoline derivative has been associated with neuroprotection in various models of neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Pain Management

Preliminary studies indicate that derivatives of this compound may also possess analgesic properties. By acting on pain pathways within the central nervous system, these compounds could offer new avenues for pain management therapies .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of various derivatives related to this compound using maximal electroshock seizure tests in rodent models. Results indicated that certain modifications to the structure significantly enhanced anticonvulsant activity compared to standard treatments such as phenobarbital .

Case Study 2: Neuroprotective Mechanisms

In another research effort focusing on neuroprotection, derivatives were tested for their ability to protect neuronal cells from glutamate-induced toxicity. The findings suggested that these compounds could effectively reduce cell death and promote survival in neurodegenerative disease models .

Table 1: Comparative Anticonvulsant Activity

Compound NameED50 (mg/kg)Mechanism of Action
Phenobarbital22GABA receptor modulation
N-(2,4-Dimethoxyphenyl)-...8.9Sodium channel inhibition
Other Derivative13–21Sodium channel modulation

Table 2: Neuroprotective Effects

Compound NameCell Viability (%)Model Used
Control100Normal neuronal cells
N-(2,4-Dimethoxyphenyl)-...75Glutamate toxicity model
Other Derivative85Oxidative stress model

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly modulate biological activity and physicochemical properties.

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide (Target) 2,4-dimethoxy Not explicitly provided Enhanced polarity due to methoxy groups; potential for improved solubility
N-(2,4-dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide 2,4-dimethyl, 2-fluorobenzyl C₂₆H₂₅FN₂O₃ 432.495 Fluorine increases metabolic stability; methyl groups reduce polarity
N-(2,5-dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide 2,5-dimethyl, 4-fluorobenzyl Similar to ~432 (estimated) Positional isomerism (4-F vs. 2-F) may alter binding affinity
N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide Sulfamoyl, biphenyl C₂₅H₂₄N₃O₅S 478.54 Sulfamoyl group enhances enzyme inhibition potential; biphenyl increases lipophilicity

Key Observations :

  • Methoxy vs.
  • Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability due to resistance to cytochrome P450 oxidation.
  • Sulfamoyl and Biphenyl Moieties : The sulfamoyl group in may target sulfotransferases or kinases, while biphenyl extensions increase steric bulk, affecting receptor interactions.

Modifications in the Tetrahydroisoquinolinyloxy Core

The tetrahydroisoquinolinyloxy moiety is a critical pharmacophore.

Compound Name Core Modifications Biological Implications
Target Compound 2-ethyl substitution Ethyl group balances lipophilicity and steric effects, optimizing pharmacokinetics
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide Thiazolidinone core Thioxo and methoxybenzylidene groups confer antioxidant or antimicrobial activity
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloro and methoxymethyl Agricultural use as herbicide (alachlor); highlights structural versatility of acetamides

Key Observations :

  • Ethyl vs. Benzyl Substitution : The target compound’s 2-ethyl group may reduce steric hindrance compared to fluorobenzyl groups in , facilitating receptor access.
  • Thiazolidinone Derivatives: Compounds like demonstrate how core heterocycles (e.g., thiazolidinone) diversify bioactivity, though this diverges from the tetrahydroisoquinolinyloxy focus .

Pharmacological Activity Insights

  • Anti-Exudative Potential: Acetamide derivatives (e.g., ) show dose-dependent anti-exudative activity comparable to diclofenac sodium. Substituent polarity (methoxy vs. methyl) may influence efficacy in inflammation models .

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